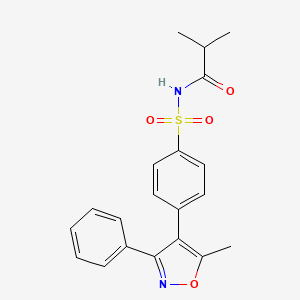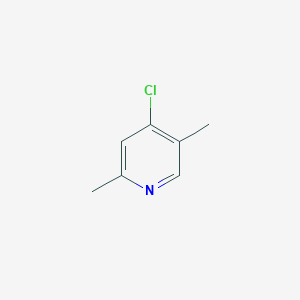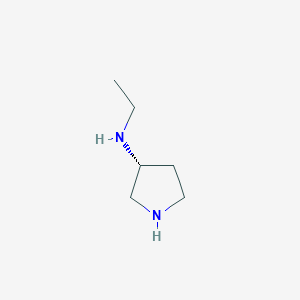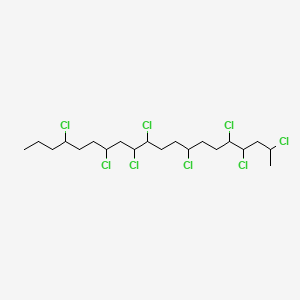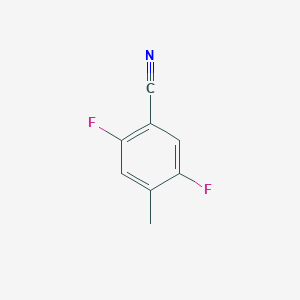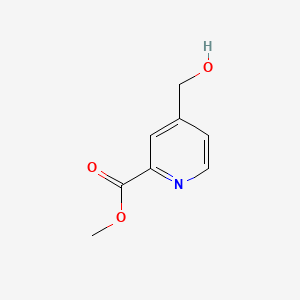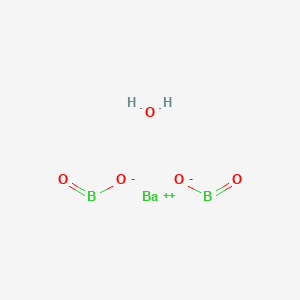
1-(4-(2-Methoxyethoxy)phenyl)piperazine
Descripción general
Descripción
“1-(4-(2-Methoxyethoxy)phenyl)piperazine” is an organic compound with a molecular formula of C13H20N2O2 . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(4-(2-Methoxyethoxy)phenyl)piperazine” consists of a six-membered ring with two opposing nitrogen atoms. The average mass is 236.310 Da, and the monoisotopic mass is 236.152481 Da .Chemical Reactions Analysis
Piperazine derivatives have been synthesized through various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Aplicaciones Científicas De Investigación
Antioxidant Activity
- In Vitro Antioxidant Activity : Piperazine derivatives, including those with methoxyphenyl groups, have been studied for their antioxidant properties. For instance, 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives showed significant antioxidant activity, where certain compounds demonstrated excellent radical scavenging abilities (Mallesha et al., 2014).
- Antioxidant Properties in Carbamic Acid Derivatives : Further research into 2-alkoxyphenylcarbamic acid-based compounds containing 4´-(substituted phenyl)piperazin-1´-yl moieties revealed their potential in antioxidant activities. These compounds were tested in various assays, with some showing promising results compared to reference drugs (Malík et al., 2017).
Antimicrobial and Antifungal Applications
- Antimycobacterial Activity : Novel N-arylpiperazines, including those with methoxyphenyl groups, have been developed and tested for antimycobacterial properties. Some compounds exhibited significant activity against various mycobacteria strains, suggesting their potential in treating bacterial infections (Goněc et al., 2017).
- Antifungal Agent Synthesis : The synthesis of compounds like ketoconazole, which includes a piperazine structure with a methoxyphenyl group, highlights their significance in developing broad-spectrum antifungal agents effective against a variety of mycoses (Heeres et al., 1979).
Neuropharmacological Research
- Serotonin Antagonist Studies : Piperazine derivatives with methoxyphenyl groups have been explored for their role as serotonin antagonists. Research into compounds like 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine indicated high affinity for 5-HT1A serotonin receptors, highlighting their potential in neuropharmacological studies (Raghupathi et al., 1991).
- Dopamine Transporter Affinity : Studies on chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines have shown significant affinity for the dopamine transporter. This suggests their relevance in developing therapeutic agents for conditions like cocaine abuse (Hsin et al., 2003).
Molecular Structure and Synthesis Analysis
- Crystal Structure and DFT Calculations : Research into the crystal structure of piperazine derivatives, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, has been conducted. This includes studying their molecular properties through Density Functional Theory (DFT) calculations, which are crucial for understanding the chemical behavior of these compounds (Kumara et al., 2017).
- Spectroscopic Investigation and Stability Analysis : The vibrational and electronic properties of phenyl substituted compounds, including 1-(2-methoxyphenyl)piperazine, have been investigated using various spectroscopic methods. This research aids in understanding their conformational stability and chemical reactivity (Prabavathi et al., 2015).
Therapeutic Applications and Drug Development
- Antimalarial Activity : Piperazine derivatives with methoxyphenyl groups have been synthesized for potential use as antimalarial agents. Studies on compounds like 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine revealed their activity against Plasmodium berghei, showing the scope of these compounds in treating malaria (Herrin et al., 1975).
- Anticancer Properties : The synthesis and evaluation of heterocyclic compounds, such as 1-((2S,3S)-2-(benzyloxy)pentan-3-yl) -4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, have demonstrated potential anti-bone cancer activity. This highlights the application of piperazine derivatives in the field of oncology and cancer treatment research (Lv et al., 2019).
Imaging and Diagnostic Applications
- PET Imaging of Serotonin Receptors : The synthesis and evaluation of compounds like 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging serotonin 5-HT7 receptors using positron emission tomography (PET) exemplify the use of these derivatives in neuroimaging and diagnostic applications (Shimoda et al., 2013).
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for “1-(4-(2-Methoxyethoxy)phenyl)piperazine” is not available, general precautions for handling piperazine compounds include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used .
Propiedades
IUPAC Name |
1-[4-(2-methoxyethoxy)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-10-11-17-13-4-2-12(3-5-13)15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVPCGYHMHFTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621666 | |
| Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methoxyethoxy)phenyl)piperazine | |
CAS RN |
515160-72-2 | |
| Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515160-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)

